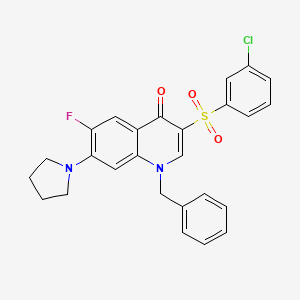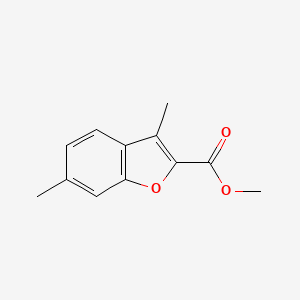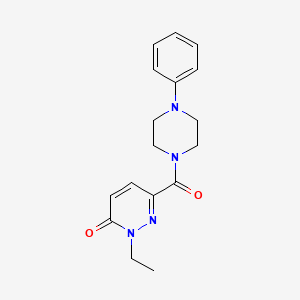![molecular formula C19H19N3O4S B2672999 1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one CAS No. 422533-18-4](/img/structure/B2672999.png)
1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one is a complex organic compound that features a quinazoline ring, a dihydroxyphenyl group, and a sulfanyl ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Quinazoline Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dihydroxyphenyl Group: This step might involve electrophilic aromatic substitution reactions.
Attachment of the Sulfanyl Ethanone Moiety: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one can undergo various chemical reactions:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The quinazoline ring can be reduced under specific conditions.
Substitution: The sulfanyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like thiols or amines.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced quinazoline derivatives.
Substitution: Various substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic agent due to its structural features.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one would depend on its specific biological target. Generally, compounds with quinazoline rings can interact with enzymes or receptors, modulating their activity. The dihydroxyphenyl group might contribute to antioxidant activity, while the sulfanyl ethanone moiety could interact with thiol-containing proteins.
Comparación Con Compuestos Similares
Similar Compounds
1-(3,4-dihydroxyphenyl)-2-quinazolin-2-yl ethan-1-one: Lacks the sulfanyl group.
1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}ethan-1-one: Lacks the sulfanyl group.
1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-ol: Has a hydroxyl group instead of a ketone.
Uniqueness
The presence of the sulfanyl ethanone moiety in 1-(3,4-dihydroxyphenyl)-2-({4-[(2-methoxyethyl)amino]quinazolin-2-yl}sulfanyl)ethan-1-one makes it unique compared to other similar compounds. This structural feature could impart distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S/c1-26-9-8-20-18-13-4-2-3-5-14(13)21-19(22-18)27-11-17(25)12-6-7-15(23)16(24)10-12/h2-7,10,23-24H,8-9,11H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIPMUDVULHUMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)C3=CC(=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(thiophen-3-yl)methyl]acetamide](/img/structure/B2672916.png)
![N-(4-chlorophenyl)-2-[6,7-dimethoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2672918.png)
![[3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2672919.png)
![N-[2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-3,3-dimethylbutanamide](/img/structure/B2672920.png)


![N-[(2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)methyl]prop-2-enamide](/img/structure/B2672928.png)

![(5-(Benzo[d][1,3]dioxol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl)(4-benzylpiperazin-1-yl)methanone](/img/structure/B2672930.png)
![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2672932.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-3-(phenylsulfanyl)propanamide](/img/structure/B2672936.png)
![4-Ethynyl-2-oxabicyclo[2.2.2]octane](/img/structure/B2672937.png)
